molecular formula C16H13F6N5O B1142011 (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl CAS No. 1620233-76-2

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl

Número de catálogo B1142011
Número CAS: 1620233-76-2
Peso molecular: 409.329
Clave InChI: RLSFDUAUKXKPCZ-GPBXNQQSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isotope labelled Sitagliptin intermediate. A dipeptidyl peptidase-4 inhibitor and an anti-hypertensive agent for the treatment of diabetes and hypertension.

Aplicaciones Científicas De Investigación

Inhibitor for Treatment of Type 2 Diabetes

This compound has been identified as a potent and orally active inhibitor of dipeptidyl peptidase IV (DPP-IV), a therapeutic target for type 2 diabetes. A study highlighted its effectiveness and selectivity, indicating its potential as a new treatment for this condition (Kim et al., 2005).

Chiral Intermediate Production for Sitagliptin

Research shows the use of microbial bioreduction by Pseudomonas pseudoalcaligenes to produce a chiral intermediate of sitagliptin, an anti-diabetic drug. This process indicates the compound's role in facilitating the production of medically significant pharmaceuticals (Yanchan Wei et al., 2016).

Characterization of Sitagliptin Metabolites

The compound has been instrumental in the characterization of metabolites of sitagliptin, a dipeptidyl peptidase inhibitor. Two novel metabolites were identified in dog urine, helping to understand the drug's metabolic pathway (Liu et al., 2007).

Synthesis and Structure Determination

Research has been conducted on synthesizing the compound and determining its structure, which is crucial for understanding its pharmacological properties and potential medicinal applications (Yu-tao Ling, 2009).

Biocatalysis for Chiral Intermediate Production

A study identified a fungal strain capable of biocatalyzing the compound to produce a chiral intermediate of Sitagliptin with high enantioselectivity, demonstrating the compound's utility in producing pharmaceutical intermediates (Sun et al., 2016).

Pharmacokinetics and Pharmacodynamics

This compound's pharmacokinetics and pharmacodynamics have been studied in healthy subjects, contributing to a better understanding of its behavior in the human body, which is crucial for its development as a therapeutic agent (Herman et al., 2005).

Synthesis of Triazole Derivatives

The compound has been used in the synthesis of various triazole derivatives, further expanding its application in pharmaceutical research and development (Li et al., 2019).

Propiedades

Número CAS

1620233-76-2

Nombre del producto

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl

Fórmula molecular

C16H13F6N5O

Peso molecular

409.329

Nombre IUPAC

(Z)-3-amino-1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

InChI

InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-/i1D2,2D2

Clave InChI

RLSFDUAUKXKPCZ-GPBXNQQSSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N

Sinónimos

(2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one;  2,3-Desdihydrogen rac-Sitagliptin-d4

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl
Reactant of Route 2
Reactant of Route 2
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl
Reactant of Route 3
Reactant of Route 3
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl
Reactant of Route 4
Reactant of Route 4
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl
Reactant of Route 5
Reactant of Route 5
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl
Reactant of Route 6
Reactant of Route 6
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.